molecular formula C5H4BrClN2 B6166775 3-bromo-6-chloro-4-methylpyridazine CAS No. 89283-90-9

3-bromo-6-chloro-4-methylpyridazine

Cat. No.: B6166775
CAS No.: 89283-90-9
M. Wt: 207.5
InChI Key:
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Description

“3-bromo-6-chloro-4-methylpyridazine” is an organic compound that belongs to the category of halopyridazines . It has a molecular weight of 207.46 and its physical form is a white to yellow solid .


Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 207.46 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Routes

    Research on similar compounds such as 3-bromo-6-methylpyridazine and 3-chloro-4-methylpyridazine has shown efficient synthetic routes involving cyclization, dehydrogenation, and substitution reactions. These methods offer excellent pathways for producing pyridazine derivatives, which are important intermediates in developing pesticides, antiviral drugs, and pharmacologically active molecules (Xin Bing-wei, 2008); (Yang Shao-juan, 2012).

  • Crystal Structure and Antibacterial Activities

    A Schiff base compound derived from a similar synthetic route exhibited significant antibacterial activities, suggesting potential pharmaceutical applications for derivatives synthesized from 3-bromo-6-chloro-4-methylpyridazine (Wang et al., 2008).

Chemical Modifications and Applications

  • Regioselective Arylation

    The regioselective arylation of chloropyridazine derivatives, akin to this compound, has been utilized to access a series of pharmacologically relevant pyridazine derivatives. This demonstrates the compound's utility in synthesizing bioactive molecules through cross-coupling reactions (E. Sotelo, E. Raviña, 2002).

  • Halogen Exchange and Functionalization

    Studies on halogen/halogen displacement in pyridines have shown the potential for selective bromination or iodination, providing a pathway for further functionalization of pyridazine derivatives, which could be applied to this compound for synthesizing novel compounds with enhanced properties (M. Schlosser, F. Cottet, 2002).

  • Nickel-Catalyzed Cross-Coupling Reactions

    Electrochemical methods have been reported for the preparation of functionalized aryl- and heteroarylpyridazines, indicating the versatility of pyridazine derivatives in coupling reactions to produce compounds with potential electronic and photonic applications (S. Sengmany et al., 2007).

Safety and Hazards

The compound is classified as dangerous with hazard statements H301-H311-H331, indicating that it is harmful if swallowed, causes skin irritation, and is toxic if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/eye protection/face protection .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of p38map kinase inhibitors, which suggests potential targets could be kinases involved in cell signaling .

Mode of Action

It’s known that similar pyridazine compounds can undergo nickel catalyzed cross coupling reactions with aromatic and heteroaromatic halides . This suggests that 3-bromo-6-chloro-4-methylpyridazine might interact with its targets through a similar mechanism, leading to changes in the targets’ function.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-6-chloro-4-methylpyridazine involves the bromination and chlorination of 4-methylpyridazine.", "Starting Materials": [ "4-methylpyridazine", "Bromine", "Hydrochloric acid", "Sodium hydroxide", "Sodium nitrite", "Copper(II) sulfate pentahydrate", "Sodium acetate", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Nitration of 4-methylpyridazine with nitric acid and sulfuric acid to form 4-methyl-3-nitropyridazine.", "Step 2: Reduction of 4-methyl-3-nitropyridazine with tin and hydrochloric acid to form 4-methyl-3-aminopyridazine.", "Step 3: Diazotization of 4-methyl-3-aminopyridazine with sodium nitrite and hydrochloric acid to form 4-methyl-3-diazoaminopyridazine.", "Step 4: Coupling of 4-methyl-3-diazoaminopyridazine with copper(II) sulfate pentahydrate and sodium acetate in acetic acid to form 3-bromo-4-methylpyridazine.", "Step 5: Bromination of 3-bromo-4-methylpyridazine with bromine in the presence of sodium hydroxide to form 3-bromo-6-chloro-4-methylpyridazine." ] }

89283-90-9

Molecular Formula

C5H4BrClN2

Molecular Weight

207.5

Purity

95

Origin of Product

United States

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